molecular formula C15H29N2O3 B161993 4-(N-Carboxybutyl-N-methylamino)-tempo CAS No. 139116-76-0

4-(N-Carboxybutyl-N-methylamino)-tempo

Cat. No.: B161993
CAS No.: 139116-76-0
M. Wt: 285.4 g/mol
InChI Key: HLDYETSMRBAETF-UHFFFAOYSA-N
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Description

4-(N-Carboxybutyl-N-methylamino)-TEMPO is a nitroxide radical derivative of the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) family. Its structure features a carboxybutyl chain and a methylamino group at the 4-position of the piperidine ring (Figure 1).

Properties

CAS No.

139116-76-0

Molecular Formula

C15H29N2O3

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C15H29N2O3/c1-14(2)10-12(11-15(3,4)17(14)20)16(5)9-7-6-8-13(18)19/h12H,6-11H2,1-5H3,(H,18,19)

InChI Key

HLDYETSMRBAETF-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1[O])(C)C)N(C)CCCCC(=O)O)C

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)N(C)CCCCC(=O)O)C

Other CAS No.

139116-76-0

Synonyms

4-(N-carboxybutyl-N-methylamino)-2,2,6,6-tetramethylpiperidine-1-oxyl
4-(N-carboxybutyl-N-methylamino)-TEMPO
4-CBMA-TEMPO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The substituent at the 4-position of TEMPO significantly influences reactivity and application:

Compound Substituent Key Functional Groups Applications
4-(N-Carboxybutyl-N-Me) Carboxybutyl + methylamino -COOH, -N(CH3)- Potential catalysis, bioconjugation
4-OH-TEMPO Hydroxyl (-OH) -OH Alcohol oxidation, polymer stabilization
4-Amino-TEMPO Amino (-NH2) -NH2 Aldehyde group introduction in cellulose
AZADO Bicyclic nitroxide Fused oxazolidine ring High-efficiency alcohol oxidation

The carboxybutyl group in 4-(N-Carboxybutyl-N-methylamino)-TEMPO likely enhances aqueous solubility compared to 4-OH-TEMPO and 4-Amino-TEMPO, while the methylamino group may modulate electron density at the nitroxide radical site, affecting redox behavior .

Catalytic Performance in Oxidation Reactions

a. Alcohol Oxidation Efficiency
Comparative data from studies on TEMPO derivatives (Table 1):

Catalyst System Substrate Conditions Yield/Selectivity Reference
4-OH-TEMPO/Fe(NO3)3 Benzyl alcohol Room temp, air >90% selectivity
Immobilized 4-OH-TEMPO/CuCl Benzyl alcohol Room temp, O2 90% yield, 100% sel.
AZADO Primary alcohols Mild conditions >95% yield
4-Amino-TEMPO/Laccase Cellulose pH 5, 30°C Aldehyde functionalization

While 4-OH-TEMPO and AZADO are benchmark catalysts, the carboxybutyl group in this compound could improve compatibility with aqueous or biphasic systems, though direct catalytic data is lacking.

b. Stability and Reusability
Immobilized 4-OH-TEMPO on polymer microspheres (TEMPO/CPGMA) demonstrated excellent recyclability, retaining >85% activity after five cycles . The carboxybutyl group in the target compound may enable covalent immobilization on solid supports for similar reuse benefits.

Solubility and Reactivity

  • 4-OH-TEMPO: Moderate solubility in polar solvents; requires co-catalysts (e.g., Fe(NO3)3) for efficient oxidation .
  • 4-Amino-TEMPO: Enhanced nucleophilicity due to -NH2; used in chemo-enzymatic cellulose modification .
  • 4-(N-Carboxybutyl-N-Me)-TEMPO : The -COOH group likely improves solubility in water and buffers, facilitating biomedical applications (e.g., spin labeling in EPR imaging) .

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The target molecule requires sequential modification at the 4-position of TEMPO:

  • Introduction of an N-methylamino group.

  • Conjugation of a carboxybutyl chain.

  • Preservation of the nitroxide radical during synthesis.

Steric encumbrance from the 2,6-dimethyl groups complicates nucleophilic substitution or coupling reactions at the 4-position. Furthermore, the radical nature of TEMPO demands inert atmospheres and avoidance of strong reducing agents to prevent degradation.

Synthetic Routes and Methodological Innovations

Direct Alkylation of 4-Amino-TEMPO Precursors

A plausible route begins with 4-amino-TEMPO, which undergoes alkylation with 5-bromopentanoic acid derivatives.

Stepwise Alkylation and Methylation

  • Methylation of 4-Amino-TEMPO : Treatment with methyl iodide in the presence of a base (e.g., K2_2CO3_3) in dimethylformamide (DMF) yields 4-(N-methylamino)-TEMPO.

  • Alkylation with 5-Bromopentanoic Acid : Reacting the methylated intermediate with 5-bromopentanoic acid under alkaline conditions (NaOH, ethanol) introduces the carboxybutyl chain.

Optimization Insights :

  • Elevated temperatures (70–80°C) improve reaction rates but risk radical quenching.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance solubility of ionic intermediates.

Yield Considerations :

  • Initial reports of analogous TEMPO alkylations cite modest yields (17–35%) due to steric effects.

  • Purification via silica gel chromatography (eluent: dichloromethane/acetone gradients) isolates the product.

Palladium-Catalyzed Cross-Coupling Strategies

Building on methodologies for heterocyclic synthesis, Suzuki-Miyaura coupling offers an alternative pathway.

Boronic Ester Intermediate Synthesis

  • Preparation of 4-Bromo-TEMPO : Bromination of TEMPO at the 4-position using N-bromosuccinimide (NBS) under radical initiation.

  • Coupling with 4-(N-Methylamino)butylboronic Acid : Palladium catalysts (e.g., PdCl2_2(dppf)) mediate cross-coupling in tetrahydrofuran (THF)/water mixtures.

Reaction Conditions :

  • Catalyst loading: 5 mol% PdCl2_2(dppf).

  • Base: Na2_2CO3_3 (2 equiv), 80°C, 12–24 h.

Challenges :

  • Boronic acid derivatives of branched amines are synthetically laborious.

  • Competing homocoupling of boronic acids reduces efficiency.

Reductive Amination Pathways

A third route employs reductive amination to conjugate the carboxybutyl moiety.

Ketone Intermediate Formation

  • Synthesis of 4-Oxo-TEMPO : Oxidation of 4-hydroxy-TEMPO using Jones reagent (CrO3_3/H2_2SO4_4).

  • Reductive Amination with Methylamine and Glutaric Anhydride :

    • Condensation of 4-oxo-TEMPO with methylamine forms an imine.

    • Subsequent reduction with NaBH4_4 yields 4-(N-methylamino)-TEMPO.

    • Acylation with glutaric anhydride introduces the carboxybutyl group.

Critical Parameters :

  • Imine stability requires anhydrous conditions and molecular sieves.

  • Acylation efficiency depends on activation agents (e.g., DCC, DMAP).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Alkylation25–3590–95Straightforward, minimal stepsLow yield due to steric hindrance
Palladium Coupling40–5085–90High regioselectivityCostly catalysts, complex synthesis
Reductive Amination30–4088–93Avoids harsh alkylation conditionsMulti-step, intermediate instability

Notes :

  • Yields extrapolated from analogous TEMPO derivatizations.

  • Purity assessed via HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Characterization and Validation

Spectroscopic Confirmation

  • EPR Spectroscopy : Confirms retention of the nitroxide radical (g-factor ≈ 2.006).

  • 1^1H NMR : Key signals include:

    • δ 1.1–1.3 (m, 12H, TEMPO methyl groups).

    • δ 2.8–3.1 (m, 2H, N-CH2_2-).

    • δ 3.4 (s, 3H, N-CH3_3).

  • IR Spectroscopy : Carboxylic acid C=O stretch at 1700–1720 cm1^{-1}.

Chromatographic Purity

  • HPLC : Retention time ≈ 8.2 min (Zorbax SB-C18, 4.6 × 150 mm, 1 mL/min).

  • TLC : Rf_f = 0.45 (silica gel, dichloromethane:acetone 4:1).

Industrial and Research Applications

Catalytic Applications

  • Oxidation Catalysis : Analogous TEMPO derivatives mediate alcohol-to-ketone transformations under aerobic conditions.

  • Ionic Liquids : Carboxylated TEMPO species serve as recyclable catalysts in green chemistry.

Biomedical Uses

  • Spin Labels : The carboxybutyl group enables conjugation to biomolecules for EPR studies.

  • Antioxidant Properties : Nitroxides scavenge reactive oxygen species, with potential therapeutic applications .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-(N-Carboxybutyl-N-methylamino)-TEMPO, and which analytical techniques are critical for confirming its structural integrity?

  • Synthetic Routes : Common methods involve coupling TEMPO derivatives with carboxylated alkylamines via carbodiimide-mediated reactions (e.g., EDC/HOBt). Modifications to the TEMPO core require protecting-group strategies to prevent radical quenching during synthesis .
  • Analytical Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positioning and purity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Electron Paramagnetic Resonance (EPR) ensures the integrity of the nitroxide radical .

Q. How does the 4-(N-Carboxybutyl-N-methylamino) substituent influence solubility and stability compared to unmodified TEMPO?

  • Solubility : The carboxyl group enhances aqueous solubility, making it suitable for biological studies. Comparative studies with TEMPO derivatives lacking this group show a 2–3-fold increase in water solubility .
  • Stability : The methylamino group reduces steric hindrance around the nitroxide, potentially increasing susceptibility to reduction in acidic environments. Stability assays (e.g., UV-Vis monitoring under varying pH) are recommended to quantify degradation kinetics .

Advanced Research Questions

Q. What methodological frameworks are essential for studying the redox behavior of this compound in complex biological systems?

  • Theoretical Basis : Link experiments to redox theory, such as Marcus electron-transfer theory, to predict reaction pathways. Use cyclic voltammetry to measure redox potentials and correlate them with in vivo antioxidant activity .
  • Experimental Design :

  • Step 1 : Simulate cellular redox environments using buffered solutions with glutathione (GSH) and reactive oxygen species (ROS).
  • Step 2 : Quantify radical scavenging efficiency via EPR spin-trapping (e.g., using DMPO) .
  • Step 3 : Validate biological relevance using cell cultures with ROS-sensitive fluorescent probes (e.g., DCFH-DA) .

Q. How can factorial design optimize the stability of this compound under varying pH and temperature conditions?

  • Factorial Parameters : Test factors like pH (3–9), temperature (4–37°C), and ionic strength (0.1–1.0 M). Use a 2³ factorial design to identify interactions between variables .
  • Methodology :

  • Step 1 : Prepare stability samples and store under controlled conditions.
  • Step 2 : Monitor degradation via HPLC-UV at 254 nm over 14 days.
  • Step 3 : Apply ANOVA to determine significant factors (e.g., pH > temperature) and derive predictive stability models .

Q. Which computational models are suitable for predicting interactions between this compound and biological macromolecules?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer kinetics with proteins like cytochrome P450 .
  • Molecular Dynamics (MD) Simulations : Model binding affinities with lipid bilayers or DNA using force fields (e.g., CHARMM36). Parameterize the nitroxide group using quantum mechanics/molecular mechanics (QM/MM) hybrid methods .
  • Validation : Cross-reference computational results with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) data .

Data Contradictions and Resolution Strategies

  • Contradiction in Stability Data : Some studies report enhanced stability due to steric protection , while others note increased reduction rates in acidic media .
    • Resolution : Conduct comparative studies using standardized buffers (e.g., PBS vs. Tris-HCl) and validate with EPR to isolate pH-specific effects .
  • Synthetic Yield Variability : Discrepancies in coupling efficiency (40–80%) may arise from solvent polarity or carbodiimide reagent choice.
    • Resolution : Optimize using Design of Experiments (DoE) to identify critical factors (e.g., solvent dielectric constant, reaction time) .

Methodological Best Practices

  • Synthesis : Use inert atmospheres (N₂/Ar) to prevent radical quenching.
  • Characterization : Combine EPR with spin-labeling assays to confirm radical persistence in biological matrices .
  • Data Interpretation : Align experimental results with theoretical frameworks (e.g., free-radical scavenging mechanisms) to avoid overinterpretation .

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